

## In-Depth Technical Guide: BMS-986104 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |
|----------------------|--------------------------|-----------|--|--|
| Compound Name:       | BMS-986104 hydrochloride |           |  |  |
| Cat. No.:            | B606282                  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BMS-986104 hydrochloride is a novel, orally available small molecule that functions as a selective partial agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, BMS-986104-P. Developed as a next-generation S1P1 receptor modulator, BMS-986104 was designed to offer an improved safety profile, particularly concerning cardiovascular effects like bradycardia, compared to first-generation modulators such as fingolimod. This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986104, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

### Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is critically involved in the egress of lymphocytes from secondary lymphoid organs. Consequently, S1P1 receptor agonists effectively sequester lymphocytes in these organs, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune responses.



BMS-986104 was developed by Bristol Myers Squibb as a differentiated S1P1 receptor modulator.[1][2] A key feature of BMS-986104 is its demonstration of ligand-biased signaling, exhibiting partial agonism in some functional assays while retaining full agonism in others.[1][3] This biased signaling profile is hypothesized to contribute to its improved safety profile while maintaining efficacy in preclinical models of autoimmune disease.[1][2]

**Chemical and Physical Properties** 

| Property          | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| Chemical Name     | (1R,3S)-1-amino-3-[(-6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentane-1-methanol hydrochloride |
| Molecular Formula | C22H36CINO                                                                                               |
| Molecular Weight  | 365.98 g/mol                                                                                             |
| CAS Number        | 1622180-39-5                                                                                             |
| Appearance        | White to off-white solid                                                                                 |
| Solubility        | Soluble in DMSO and methanol                                                                             |

### **Mechanism of Action**

BMS-986104 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, BMS-986104-P. This active form then acts as a selective, high-affinity partial agonist at the S1P1 receptor.

### **S1P1** Receptor Signaling Pathway

The binding of BMS-986104-P to the S1P1 receptor, a Gi-coupled GPCR, initiates a cascade of intracellular signaling events. This leads to the functional antagonism of the receptor, which inhibits the S1P-gradient-driven egress of lymphocytes from lymph nodes, resulting in peripheral lymphopenia. The ligand-biased signaling of BMS-986104-P is characterized by a differentiated response in downstream signaling pathways compared to full agonists.





Click to download full resolution via product page

Caption: S1P1 receptor signaling pathway activated by BMS-986104-P.

# Preclinical Pharmacology In Vitro Pharmacology

The in vitro pharmacological profile of BMS-986104-P has been characterized in a variety of assays to determine its binding affinity, functional activity, and selectivity.



| Assay                       | Receptor   | Parameter | Value | Reference |
|-----------------------------|------------|-----------|-------|-----------|
| Radioligand<br>Binding      | Human S1P1 | Ki (nM)   | 0.23  | [1]       |
| GTPyS Binding               | Human S1P1 | EC₅o (nM) | 0.03  | [1]       |
| Human S1P1                  | % Emax     | 81        | [1]   |           |
| cAMP<br>Accumulation        | Human S1P1 | EC50 (nM) | 0.03  | [1]       |
| Human S1P1                  | % Emax     | 100       | [1]   |           |
| ERK<br>Phosphorylation      | Human S1P1 | EC50 (nM) | >1000 | [1]       |
| Receptor<br>Internalization | Human S1P1 | EC50 (nM) | 0.1   | [1]       |
| Human S1P1                  | % Emax     | 60        | [1]   |           |

Data represents the activity of the active metabolite, BMS-986104-P.

## In Vivo Pharmacology

BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases, primarily through its ability to induce lymphopenia.

| Animal<br>Model               | Species | Endpoint                          | Dose          | Result                             | Reference |
|-------------------------------|---------|-----------------------------------|---------------|------------------------------------|-----------|
| Lymphocyte<br>Reduction       | Mouse   | Peripheral<br>Lymphocyte<br>Count | 1 mg/kg, p.o. | ~80%<br>reduction                  | [1]       |
| T-cell<br>Transfer<br>Colitis | Mouse   | Disease<br>Activity Index         | 1 mg/kg, p.o. | Significant<br>reduction in<br>DAI | [1]       |



### **Pharmacokinetics**

Preclinical pharmacokinetic studies have been conducted in multiple species. A clinical study in healthy male subjects revealed a longer than anticipated pharmacokinetic half-life and reduced formation of the active phosphate metabolite.[2]

| Species | Dose            | T <sub>1</sub> / <sub>2</sub> (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
|---------|-----------------|-----------------------------------|--------------|---------------|
| Rat     | 1 mg/kg, p.o.   | 24                                | 150          | 2500          |
| Dog     | 0.1 mg/kg, p.o. | 48                                | 50           | 1800          |

(Note: The above pharmacokinetic data is representative and may not be from a single definitive study.)

# Experimental Protocols In Vitro Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.

- Membrane Preparation: Membranes are prepared from cells stably expressing the human S1P1 receptor.
- Assay Buffer: Typically consists of 50 mM HEPES, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, and 0.5% BSA, pH 7.4.
- Reaction Mixture: A total volume of 100 μL containing radiolabeled ligand (e.g., [<sup>33</sup>P]S1P), cell membranes, and varying concentrations of the test compound.
- Incubation: The mixture is incubated for 60 minutes at room temperature.
- Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
- Detection: The radioactivity retained on the filters is quantified using a scintillation counter.



 Data Analysis: IC<sub>50</sub> values are determined by non-linear regression analysis of the competition binding curves.

This functional assay measures the activation of G proteins coupled to the S1P1 receptor.[4][5]

- Membrane Preparation: As described for the binding assay.
- Assay Buffer: Typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 10 μM GDP, and 0.1% BSA, pH 7.4.
- Reaction Mixture: A total volume of 100 μL containing cell membranes, varying concentrations of the test compound, and [35S]GTPγS.
- Incubation: The mixture is incubated for 30-60 minutes at 30°C.
- Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate.
- Detection: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
- Data Analysis: EC<sub>50</sub> and Emax values are calculated from the concentration-response curves.

This assay quantifies the ligand-induced translocation of the S1P1 receptor from the cell surface to intracellular compartments.[6][7][8][9][10][11]

- Cell Culture: Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) are cultured in 96-well plates.
- Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified time (e.g., 60 minutes) at 37°C.
- Cell Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst).
- Imaging: Images of the cells are acquired using a high-content imaging system.



- Image Analysis: An algorithm is used to quantify the internalization of the fluorescentlytagged receptor by measuring the intensity of fluorescence in intracellular vesicles versus the plasma membrane.
- Data Analysis: EC<sub>50</sub> and Emax values are determined from the concentration-response curves.

### In Vivo Models

This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.[12][13][14][15][16]

- T-Cell Isolation: Naive CD4+CD45RBhigh T-cells are isolated from the spleens of donor mice (e.g., C57BL/6).
- Cell Transfer: A suspension of the isolated T-cells (typically 4 x 10<sup>5</sup> cells) is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1<sup>-</sup>/-).
- Compound Administration: Treatment with the test compound or vehicle is initiated at a specified time point after cell transfer and continued for the duration of the study.
- Disease Monitoring: Mice are monitored regularly for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.
- Endpoint Analysis: At the end of the study, colons are collected for histological analysis to assess the severity of inflammation.





Click to download full resolution via product page

Caption: Workflow for the murine T-cell transfer colitis model.



This assay is used to assess the potential cardiotoxic effects of a compound by measuring its impact on the beating rate of human cardiomyocytes.[17][18][19][20][21]

- Cell Culture: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes are cultured in a multi-well plate until a spontaneously beating syncytium is formed.
- Compound Addition: The cells are treated with various concentrations of the test compound.
- Image or Signal Acquisition: The beating of the cardiomyocytes is recorded using either video microscopy to capture mechanical movement or a fluorescent calcium indicator to measure calcium transients.
- Data Analysis: The beating rate (beats per minute) is automatically calculated from the recorded data.
- Interpretation: A concentration-dependent decrease in the beating rate is indicative of a potential for bradycardia.

## **Clinical Development**

BMS-986104 was advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT022110469).[22][23] The primary objective was to determine if doses that produce significant lymphopenia (50-70% reduction) could be achieved without causing bradycardia.[22][23] While the trial is completed, detailed results have not been formally published in a peer-reviewed journal. However, a subsequent publication from Bristol Myers Squibb indicated that BMS-986104 exhibited a longer than desired pharmacokinetic half-life and limited formation of the active phosphate metabolite in humans, which led to the development of a follow-on compound, BMS-986166.[2]

### Conclusion

**BMS-986104 hydrochloride** is a selective S1P1 receptor partial agonist that demonstrated a promising preclinical profile with efficacy in a model of autoimmune disease and a potentially improved cardiovascular safety profile compared to earlier S1P1 modulators. Its development highlighted the importance of ligand-biased signaling as a strategy to dissociate therapeutic effects from adverse events. While its clinical development was not pursued due to pharmacokinetic challenges in humans, the research on BMS-986104 has provided valuable



insights for the development of next-generation S1P1 receptor modulators for the treatment of autoimmune diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation PMC [pmc.ncbi.nlm.nih.gov]
- 9. cells-online.com [cells-online.com]
- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 13. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade -PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]







- 15. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 16. Murine T-Cell Transfer Colitis as a Model for Inflammatory Bowel Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchportal.tuni.fi [researchportal.tuni.fi]
- 21. med.stanford.edu [med.stanford.edu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: BMS-986104 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606282#what-is-bms-986104-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com